hapalindole G
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Overview
Description
Hapalindole G is a natural product that was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1996. It belongs to the hapalindole family of alkaloids and has shown significant promise in scientific research due to its unique chemical structure and biological activity.
Scientific Research Applications
1. Biosynthesis and Chemical Structure
Hapalindoles, including hapalindole G, are indole alkaloids with complex polycyclic ring systems. Their biosynthesis has been a subject of interest due to the intricate chemical structures. Key studies reveal the involvement of specific gene clusters and enzymes in the formation of these structures. For instance, Li et al. (2015) identified the fam gene cluster in the cyanobacterium Fischerella ambigua, which encodes hapalindole biosynthesis. This process involves enzymes like FamD1, FamD2, and FamC1, which collectively form the tetracyclic core ring system of hapalindoles through biochemical reactions such as Cope rearrangement and cyclization (Li et al., 2015).
2. Biological Activity and Potential Applications
This compound, like other hapalindole-related alkaloids, exhibits diverse biological activities, making them subjects of pharmacological interest. For example, Mo et al. (2010) reported the isolation of hapalindole-related alkaloids from Fischerella ambigua, highlighting their strong inhibitory activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications (Mo et al., 2010). Similarly, Cagide et al. (2014) demonstrated that hapalindoles could act as sodium channel modulators, suggesting their potential use in neurological research or therapy (Cagide et al., 2014).
3. Synthesis and Chemical Modification
The complex structure of hapalindoles has spurred interest in their total synthesis and chemical modification. Richter et al. (2008) detailed the total synthesis of several hapalindole family members, emphasizing the efficiency and practicality of their synthesis methods, which could facilitate the production and study of these compounds (Richter et al., 2008).
4. Anticancer Research
This compound and its derivatives have been explored for their anticancer properties. Acuña et al. (2018) investigated Hapalindole H's (a related compound) effects on prostate cancer cells, finding it to be a potent inhibitor of nuclear factor-kappa B (NF-ĸB) and an inducer of apoptosis through the intrinsic mitochondrial pathway, highlighting its potential in cancer therapy (Acuña et al., 2018).
5. Immunomodulatory Effects
Investigations into the immunomodulatory effects of hapalindoles have revealed their potential in treating autoimmune diseases and cancers. Chilczuk et al. (2019) identified hapalindole A as a potent compound reducing T cell proliferation, indicating its application in immunomodulation (Chilczuk et al., 2019).
properties
CAS RN |
102045-13-6 |
---|---|
Molecular Formula |
C21H23ClN2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1 |
InChI Key |
UGBGKUYYYCTXAK-DBKAPMEGSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Canonical SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
synonyms |
hapalindole G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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